3-methyl-2-(1H-2-imidazolyl)aniline

Description

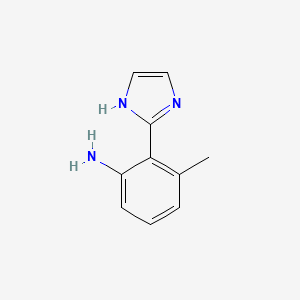

Structure

3D Structure

Properties

Molecular Formula |

C10H11N3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

2-(1H-imidazol-2-yl)-3-methylaniline |

InChI |

InChI=1S/C10H11N3/c1-7-3-2-4-8(11)9(7)10-12-5-6-13-10/h2-6H,11H2,1H3,(H,12,13) |

InChI Key |

GWTYYHXEYIUTGY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)N)C2=NC=CN2 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 3-methyl-2-(1H-2-imidazolyl)aniline

An In-depth Technical Guide on the

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-methyl-2-(1H-2-imidazolyl)aniline scaffold represents a valuable building block in medicinal chemistry, merging the pharmacologically significant aniline and imidazole moieties. This guide provides a comprehensive, technically-grounded overview of a reliable synthetic pathway to this target molecule. The presented strategy is a two-step sequence commencing with the readily available starting material, 3-methyl-2-nitroaniline. The core of the synthesis involves the reduction of the nitro group to afford the key intermediate, 3-methyl-1,2-phenylenediamine, followed by a Phillips-type condensation reaction to construct the imidazole ring. This document elucidates the causal-based rationale behind procedural choices, offers detailed, step-by-step experimental protocols, and includes troubleshooting insights to ensure reproducible and efficient synthesis.

Introduction: Significance and Synthetic Strategy

The imidazole nucleus is a privileged scaffold in drug discovery, present in numerous biologically active compounds.[1] Similarly, substituted anilines are foundational components in a vast array of pharmaceuticals. The combination of these two fragments in a single molecule, as in 3-methyl-2-(1H-2-imidazolyl)aniline, creates a unique chemical architecture with potential for diverse biological applications. The synthesis of such molecules, often referred to as benzimidazoles or their isomers, typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[2][3] This established approach offers a robust and versatile method for constructing the imidazole ring system.

This guide focuses on a logical and efficient two-step synthesis designed for both scalability and reproducibility. The strategy hinges on two core transformations:

-

Chemoselective Reduction : The reduction of a nitro group in the presence of other functionalities is a cornerstone of organic synthesis. This step is critical for generating the requisite 1,2-diamine intermediate.

-

Condensative Cyclization : The formation of the imidazole ring via the reaction of the diamine with a one-carbon electrophile, a classic and highly reliable method.

Retrosynthetic Analysis and Pathway Design

A logical retrosynthetic analysis of the target molecule, 3-methyl-2-(1H-2-imidazolyl)aniline, dictates the strategic disconnection of the imidazole C-N bonds. This approach identifies 3-methyl-1,2-phenylenediamine as the key precursor. This diamine, in turn, can be readily accessed from 3-methyl-2-nitroaniline through the reduction of the nitro group. This pathway is advantageous due to the commercial availability and cost-effectiveness of the starting material.

Caption: Retrosynthetic analysis of the target compound.

Part I: Synthesis of the Key Intermediate: 3-methyl-1,2-phenylenediamine

The first stage of the synthesis involves the reduction of 3-methyl-2-nitroaniline to 3-methyl-1,2-phenylenediamine. While various methods exist for nitro group reduction, including catalytic hydrogenation and the use of metal hydrides, a classic and highly effective method employing tin(II) chloride in acidic media is presented here.[4][5][6] This method is particularly well-suited for laboratory-scale synthesis due to its operational simplicity and high efficiency.

Reaction Scheme:

(3-methyl-2-nitroaniline) → (3-methyl-1,2-phenylenediamine)

Causality Behind Experimental Choices

-

Reducing Agent : Tin(II) chloride (SnCl₂) is a robust and selective reducing agent for aromatic nitro compounds. In the presence of concentrated hydrochloric acid, it forms a powerful reducing system that readily converts the nitro group to an amine without affecting the aromatic ring.

-

Solvent/Medium : Concentrated hydrochloric acid serves a dual purpose: it acts as a proton source necessary for the reduction mechanism and ensures the product, an aromatic amine, remains protonated and soluble in the aqueous medium as its hydrochloride salt. Ethanol is often used as a co-solvent to improve the solubility of the organic starting material.

-

Work-up : The addition of a strong base, such as sodium or potassium hydroxide, is crucial to neutralize the excess acid and deprotonate the ammonium salt of the product. This causes the free diamine to precipitate from the aqueous solution, allowing for its isolation by filtration.

Detailed Experimental Protocol

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-2-nitroaniline (1.0 eq).

-

Reagent Addition : Add ethanol to create a slurry. To this, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4.0-5.0 eq) in concentrated hydrochloric acid (HCl). The addition should be done cautiously as the initial reaction may be exothermic.

-

Reaction Conditions : Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.

-

Work-up and Isolation : After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Slowly and carefully add a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) until the mixture is strongly alkaline (pH > 12). This will precipitate tin salts, which can be removed by filtration if necessary, followed by the precipitation of the product.

-

Purification : Collect the precipitated solid product by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield pure 3-methyl-1,2-phenylenediamine.

Characterization Data (Expected)

| Parameter | 3-methyl-2-nitroaniline (Starting Material) | 3-methyl-1,2-phenylenediamine (Product) |

| CAS Number | 601-87-6 | 2687-25-4 |

| Molecular Formula | C₇H₈N₂O₂ | C₇H₁₀N₂ |

| Molecular Weight | 152.15 g/mol | 122.17 g/mol |

| Appearance | Pale-yellow to orange solid | Off-white to pale brown solid |

| Melting Point | 105-108.5 °C[7] | ~55 °C |

Part II: Cyclization to 3-methyl-2-(1H-2-imidazolyl)aniline

The second stage is the construction of the imidazole ring. This is achieved through the Phillips condensation reaction, which involves heating the o-phenylenediamine intermediate with a carboxylic acid.[3][8] To synthesize the target molecule, which is unsubstituted at the 2-position of the imidazole ring, formic acid is the reagent of choice.

Reaction Scheme:

(3-methyl-1,2-phenylenediamine) + Formic Acid → (3-methyl-2-(1H-2-imidazolyl)aniline)

Mechanism and Rationale

The reaction proceeds via a two-step mechanism. First, one of the amino groups of the diamine acts as a nucleophile, attacking the carbonyl carbon of formic acid to form an N-formyl intermediate after dehydration. The second, more sterically hindered amino group then attacks the amide carbonyl intramolecularly. A final dehydration step results in the formation of the aromatic imidazole ring. Using a dehydrating acid like polyphosphoric acid (PPA) or simply heating with a mineral acid catalyst can facilitate this final cyclization and dehydration.

Caption: Overall workflow for the synthesis.

Detailed Experimental Protocol

-

Reaction Setup : Place 3-methyl-1,2-phenylenediamine (1.0 eq) and 4N hydrochloric acid in a round-bottom flask equipped with a reflux condenser.

-

Reagent Addition : Add formic acid (approx. 1.2 eq) to the mixture.

-

Reaction Conditions : Heat the mixture to reflux (around 100-110 °C) for 3-4 hours with constant stirring. Monitor the reaction's progress by TLC.

-

Work-up and Isolation : After completion, cool the reaction mixture to room temperature. Carefully neutralize the solution by the dropwise addition of concentrated ammonium hydroxide or another suitable base until the pH is approximately 8-9.

-

Purification : The crude product will precipitate upon neutralization. Collect the solid by vacuum filtration and wash it with cold water. The product can be further purified by recrystallization from an aqueous ethanol solution to afford the pure 3-methyl-2-(1H-2-imidazolyl)aniline.

Safety and Handling

Proper safety precautions must be observed throughout the synthesis. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

| Reagent | Key Hazards |

| 3-methyl-2-nitroaniline | Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged exposure. |

| Tin(II) Chloride (SnCl₂) | Harmful if swallowed. Causes severe skin burns and eye damage. |

| Concentrated HCl | Causes severe skin burns and eye damage. May cause respiratory irritation. |

| Concentrated NaOH/KOH | Causes severe skin burns and eye damage. |

| Formic Acid | Causes severe skin burns and eye damage. |

Conclusion

This guide details a robust and efficient two-step synthesis for 3-methyl-2-(1H-2-imidazolyl)aniline, a valuable heterocyclic building block. The methodology relies on well-established, high-yielding chemical transformations: the reduction of an aromatic nitro compound followed by a Phillips-type condensation to form the imidazole ring. By providing a detailed rationale for procedural choices, step-by-step protocols, and troubleshooting considerations, this document serves as a practical resource for researchers in organic synthesis and drug development.

References

- Zhang, T., et al. (2013). Microwave-assisted synthesis of 2-substituted 1H-benzo[d]imidazoles and their antifungal activities in vitro. HETEROCYCLES, 87(7), 1545.

- Yadav, G., & Singh, P. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes.

- Gupta, V., et al. (2014). Synthesis and antimicrobial study of 2-amino-imidazole derivatives. Der Pharma Chemica, 6(3), 345-351.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]

- Al-Musawi, S., et al. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. ChemistryOpen, 11(11), e202200156.

- Kumar, A., et al. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Advances, 13(47), 32909-32918.

- Stratakis, M., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5723.

-

Al-Musawi, S., et al. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-substituted benzimidazoles by iodine-mediated condensation of orthoesters with 1,2-phenylenediamines | Request PDF. Retrieved from [Link]

- Farooqi, Z. H., et al. (2017). Catalytic reduction of 2-nitroaniline: a review. Environmental Science and Pollution Research, 24(8), 6999-7011.

-

Semantic Scholar. (n.d.). Catalytic reduction of 2-nitroaniline: a review. Retrieved from [Link]

- Yahyazadeh, A., & Haghi, M. (n.d.). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry.

-

ResearchGate. (n.d.). Efficient and environmentally friendly synthesis of 2-amino-imidazole. Retrieved from [Link]

-

ResearchGate. (n.d.). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of some new derivatives of 2-methyl imidazole | Request PDF. Retrieved from [Link]

- Google Patents. (n.d.). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.

- Google Patents. (n.d.). WO2019130254A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.

-

ResearchGate. (n.d.). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Retrieved from [Link]

-

International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved from [Link]

-

Baxendale Group - Durham University. (2014). Sustainable Synthesis of Thioimidazoles via Carbohydrate-Based Multicomponent Reactions. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-methyl-2-nitroaniline. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of 2-imidazolones and 2-iminoimidazoles. Retrieved from [Link]

-

PubMed. (2025). One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. Retrieved from [Link]

- Google Patents. (n.d.). EP0008150A2 - 2,6-Dichlorophenyl-substituted amino-imidazole derivatives, processes of preparing such derivatives and pharmaceutical preparations comprising said derivatives.

-

Justia Patents. (2021). Process for the preparation of 2-cyanoimidazole compounds. Retrieved from [Link]

- Google Patents. (n.d.). CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method.

-

Wikipedia. (n.d.). 2-Nitroaniline. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Catalytic reduction of 2-nitroaniline: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

Physicochemical Profiling of 3-Methyl-2-(1H-2-imidazolyl)aniline: A Structural and Thermodynamic Whitepaper

Prepared by: Senior Application Scientist, Preclinical Development & Analytical Chemistry Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the landscape of rational drug design, bi-aryl systems such as 3-methyl-2-(1H-2-imidazolyl)aniline (Chemical Formula: C₁₀H₁₁N₃; MW: 173.22 g/mol ) serve as privileged scaffolds, particularly in the development of kinase inhibitors and GPCR modulators. However, treating this molecule as a simple sum of its functional groups—an aniline and an imidazole—leads to profound predictive errors in early-stage development.

This technical whitepaper deconstructs the physicochemical properties of 3-methyl-2-(1H-2-imidazolyl)aniline. By examining the causality between its sterically crowded 3D architecture and its thermodynamic behavior, we establish a framework for understanding its ionization (pKa), lipophilicity (LogP), and solubility profiles. Furthermore, we provide self-validating experimental protocols to accurately quantify these parameters, ensuring robust data for Biopharmaceutics Classification System (BCS) categorization.

Structural & Electronic Profiling: The Causality of Physicochemical Behavior

The physicochemical anomalies of 3-methyl-2-(1H-2-imidazolyl)aniline are driven by a highly specific steric and electronic environment.

The Orthogonal Conformation and Intramolecular Hydrogen Bonding

In an unsubstituted 2-phenylimidazole, the rings can adopt a nearly coplanar conformation to maximize π -conjugation. However, the introduction of a methyl group at the 3-position of the aniline ring creates severe steric clash with the C4/C5 protons of the adjacent imidazole ring.

To relieve this steric strain, the molecule is forced into an orthogonal (perpendicular) bi-aryl conformation . This structural twist breaks the extended π -conjugation but perfectly positions the basic nitrogen (N3) of the imidazole ring in close spatial proximity to the protons of the aniline amine (-NH₂). This geometry highly favors the formation of a robust intramolecular hydrogen bond (pseudo-six-membered ring).

Thermodynamic Consequences

-

Suppressed Basicity (Lowered pKa): Protonating the basic imidazole nitrogen requires breaking the highly stable neutral intramolecular hydrogen bond. Consequently, the thermodynamic penalty of ionization lowers the apparent pKa of the imidazole ring from a typical ~7.0 to approximately 5.8–6.2.

-

Elevated Lipophilicity (LogP): The intramolecular hydrogen bond internally satisfies the hydrogen bond donor and acceptor capacities of the molecule. This "desolvation" effect reduces the molecule's interaction with the surrounding aqueous dipole network, significantly increasing its lipophilicity compared to theoretical additive models.

Caption: Structural drivers influencing the physicochemical profile of the target molecule.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of 3-methyl-2-(1H-2-imidazolyl)aniline, synthesizing structural predictions with standard analytical expectations.

| Parameter | Estimated Value | Experimental Method / Notes |

| Molecular Weight | 173.22 g/mol | High-Resolution Mass Spectrometry (HRMS) |

| Physical State | Solid (Crystalline) | Visual Inspection / Powder X-Ray Diffraction |

| pKa₁ (Imidazole NH⁺) | 5.8 – 6.2 | Potentiometric Titration (Cosolvent Extrapolation) |

| pKa₂ (Aniline NH₃⁺) | 3.5 – 4.0 | UV-Metric Titration |

| LogP (Octanol/Water) | 2.1 – 2.4 | Shake-Flask Method (LC-MS/MS) |

| Aqueous Solubility | < 50 µg/mL (pH 7.4) | Thermodynamic Shake-Flask |

| Topological Polar Surface Area | 54.7 Ų | Chemoinformatics Calculation (2D) |

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and trustworthiness (E-E-A-T), the physicochemical properties of this compound must be determined using self-validating systems. Direct aqueous measurements are prone to failure due to the compound's low solubility at physiological pH.

Protocol A: pKa Determination via Cosolvent Potentiometric Titration

Because the neutral species precipitates in pure water during titration, we employ the Yasuda-Shedlovsky extrapolation method, aligning with the principles of [1].

Step-by-Step Methodology:

-

Solvent Preparation: Prepare a series of methanol/water mixtures ranging from 30% to 60% (w/w) methanol. Maintain a constant background ionic strength of 0.15 M using KCl to mimic physiological conditions.

-

Analyte Preparation: Dissolve the analyte to a final concentration of 2 mM in each cosolvent mixture.

-

Calibration: Calibrate the glass electrode using standard operational buffers at a rigorously controlled temperature of 25.0 ± 0.1 °C.

-

Titration: Titrate the solutions with standardized 0.1 M HCl and 0.1 M NaOH under a continuous nitrogen blanket to prevent CO₂ absorption (which would skew the basicity readings).

-

Data Processing: Calculate the apparent pKa (psKa) for each cosolvent ratio using the Gran plot method to identify equivalence points.

-

Self-Validation (Extrapolation): Plot the psKa values against the inverse of the macroscopic dielectric constant of the solvent mixtures. Extrapolate the linear regression to 0% cosolvent to derive the true thermodynamic aqueous pKa. The linearity of this plot validates the absence of aggregation or precipitation during the assay.

Caption: Self-validating cosolvent extrapolation workflow for accurate pKa determination.

Protocol B: LogP Determination via Shake-Flask LC-MS/MS

To accurately determine lipophilicity, we utilize a highly sensitive modification of [2].

Step-by-Step Methodology:

-

Phase Saturation: Vigorously stir n-octanol and aqueous buffer (pH 7.4, 0.15 M phosphate) together for 24 hours to ensure mutual saturation.

-

Spiking: Dissolve the analyte in the pre-saturated n-octanol phase to a known concentration (e.g., 100 µg/mL).

-

Equilibration: Add equal volumes (5 mL) of the spiked octanol and pre-saturated aqueous buffer into a thermostated glass vial (25.0 ± 0.1 °C). Agitate via slow-stirring for 24 hours. Crucial Causality: Slow stirring is chosen over vigorous shaking to prevent the formation of micro-emulsions, which artificially inflate the aqueous concentration.

-

Separation: Centrifuge the mixture at 3000 x g for 30 minutes to achieve absolute phase separation.

-

Quantification: Quantify the concentration of the analyte in both phases using reversed-phase LC-MS/MS.

-

Self-Validation (Mass Balance): Calculate LogP as log10([Analyte]octanol/[Analyte]aqueous) . Sum the total mass recovered from both phases and compare it to the initial spiked mass to confirm no analyte was lost to glass adsorption or degradation.

Pharmacokinetic & Drug Design Implications

Understanding the physicochemical constraints of 3-methyl-2-(1H-2-imidazolyl)aniline is critical for downstream development. Based on its low aqueous solubility (< 50 µg/mL at pH 7.4) and moderate lipophilicity (LogP ~2.2), this scaffold typically yields APIs that fall into Class II of the Biopharmaceutics Classification System (BCS) (Low Solubility, High Permeability), as defined by the[3].

From a structural biology perspective, the orthogonal conformation locked by the 3-methyl group is highly advantageous. It allows the molecule to project the aniline ring into deep, hydrophobic specificity pockets of kinases, while the imidazole ring remains positioned at the edge of the pocket to act as a hinge-binding motif, simultaneously donating and accepting hydrogen bonds with the kinase peptide backbone.

References

-

[3] U.S. Food and Drug Administration (FDA). M9 Biopharmaceutics Classification System-Based Biowaivers: Guidance for Industry. Center for Drug Evaluation and Research (CDER). URL:[Link]

-

[1] Organisation for Economic Co-operation and Development (OECD). Test No. 112: Dissociation Constants in Water. OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]

-

[2] Organisation for Economic Co-operation and Development (OECD). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]

Sources

- 1. Pesticides Guidance Documents [webgate.ec.europa.eu]

- 2. Federal Register :: Certain New Chemicals; Receipt and Status Information for July 2025 [federalregister.gov]

- 3. FDA Publishes Guidance for Industry: M9 Biopharmaceutics Classification System-Based Biowaivers - Drug Information Update [content.govdelivery.com]

1H NMR characterization of 3-methyl-2-(1H-2-imidazolyl)aniline

Structural Elucidation of 3-Methyl-2-(1H-imidazol-2-yl)aniline: A Comprehensive 1 H NMR Guide

Executive Summary & Chemical Context

The precise structural characterization of heterocyclic building blocks is a critical bottleneck in modern drug discovery. Molecules containing both aniline and imidazole moieties, such as 3-methyl-2-(1H-imidazol-2-yl)aniline, present unique handling and analytical challenges due to their inherent basicity, susceptibility to oxidation, and complex hydrogen-bonding networks[1].

As a Senior Application Scientist, I approach the 1 H NMR characterization of this 1,2,3-trisubstituted benzene derivative not merely as a list of chemical shifts, but as a dynamic physical system. The proximity of the 3-methyl group to the 2-imidazolyl ring induces steric clashes that dictate the molecule's conformation, while the imidazole ring's rapid annular tautomerism complicates the spectral readout. This guide provides an authoritative, self-validating methodology for the unambiguous 1 H NMR assignment of 3-methyl-2-(1H-imidazol-2-yl)aniline.

Structural Dynamics & NMR Causality

To correctly interpret the 1 H NMR spectrum of this compound, one must understand the causality behind the observed signals. The spectrum is governed by three primary physical phenomena:

-

Annular Tautomerism: The 1H-imidazole ring undergoes rapid proton exchange between its two nitrogen atoms at room temperature. On the NMR timescale, this renders the protons at positions 4' and 5' of the imidazole ring chemically equivalent, causing them to collapse into a single, often broadened, resonance signal rather than two distinct doublets.

-

Steric Hindrance: The methyl group at the C3 position of the benzene ring creates a severe steric clash with the adjacent imidazole ring at C2. This forces the imidazole ring out of coplanarity with the aniline system, disrupting extended π -conjugation. Consequently, the anisotropic deshielding effects typically exerted by a coplanar heterocycle are mitigated.

-

Hydrogen Bonding: In non-polar solvents, the aniline primary amine (-NH 2 ) can act as a hydrogen bond donor to the unprotonated nitrogen of the imidazole ring. This intramolecular interaction heavily deshields the -NH 2 protons. To counteract this and obtain reproducible spectra, DMSO-d 6 is the mandatory solvent choice, as its strong hydrogen-bond accepting nature outcompetes intramolecular interactions, standardizing the chemical shifts.

Logical mapping of proton spin systems in 3-methyl-2-(1H-imidazol-2-yl)aniline.

Self-Validating Experimental Protocol

A robust analytical workflow must be self-validating. The presence of two distinct types of exchangeable protons (aniline -NH 2 and imidazole -NH) requires an experimental design that definitively separates them from the aromatic backbone. In similar benzimidazole-aniline systems, the imidazole NH proton is typically observed as a broad, D 2 O-exchangeable singlet downfield between 11.5 and 12.5 ppm[2][3].

Step-by-Step Acquisition Methodology

Step 1: Sample Preparation

-

Weigh exactly 15–20 mg of highly pure 3-methyl-2-(1H-imidazol-2-yl)aniline.

-

Dissolve in 0.6 mL of anhydrous DMSO-d 6 (containing 0.03% v/v TMS as an internal standard). Causality: DMSO-d 6 prevents the compound from "oiling out" and breaks unpredictable intermolecular hydrogen bonds[1].

-

Transfer to a high-quality 5 mm NMR tube, ensuring no particulate matter remains (filter through glass wool if necessary to prevent magnetic field inhomogeneities).

Step 2: Instrument Tuning & Shimming

-

Insert the sample into a 400 MHz (or higher) NMR spectrometer.

-

Perform rigorous 3D gradient shimming. The line shape of the TMS signal must have a width at half-height ( w1/2 ) of < 1.0 Hz. Poor shimming will artificially broaden the already dynamic imidazole signals, ruining the analysis.

Step 3: Baseline 1 H Acquisition

-

Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker systems).

-

Relaxation Delay (d1): Set to 2.0 seconds to ensure complete relaxation of the methyl and amine protons for accurate integration.

-

Number of Scans (ns): 16 to 32 scans for a high signal-to-noise ratio.

-

Temperature: Regulate strictly at 298 K.

Step 4: The D 2 O Exchange Validation (Critical Step)

-

Eject the sample and add exactly 2 drops of D 2 O directly into the NMR tube.

-

Cap and shake vigorously for 30 seconds to facilitate deuterium exchange.

-

Re-insert, re-shim (as the solvent lock has changed slightly), and acquire a second spectrum.

-

Validation Logic: The signals at ~5.5 ppm (-NH 2 ) and ~12.0 ppm (imidazole -NH) will disappear or significantly diminish, definitively proving their identity and ruling out overlap with the aromatic AMX spin system.

Workflow for self-validating 1H NMR acquisition of imidazole-anilines.

Quantitative Data Presentation

The following table summarizes the expected 1 H NMR chemical shifts for 3-methyl-2-(1H-imidazol-2-yl)aniline in DMSO-d 6 at 298 K. The aromatic ring yields a classic AMX (or ABC, depending on field strength) splitting pattern due to the 1,2,3-trisubstitution.

| Proton Assignment | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Causality / Notes |

| Imidazole -NH | 11.80 – 12.20 | Broad singlet (br s) | 1H | N/A | Highly deshielded; broad due to quadrupolar relaxation of N and exchange. Disappears with D 2 O[2]. |

| Imidazole H-4', H-5' | 7.00 – 7.15 | Broad singlet (br s) | 2H | N/A | Chemically equivalent on NMR timescale due to rapid tautomerization. |

| Benzene H-5 | 6.90 – 7.05 | Triplet (t) | 1H | ~7.5 - 8.0 | Meta to both substituents; coupled to H-4 and H-6. |

| Benzene H-4 | 6.55 – 6.70 | Doublet (d) | 1H | ~7.5 - 8.0 | Para to -NH 2 (shielded) and ortho to -CH 3 . |

| Benzene H-6 | 6.45 – 6.60 | Doublet (d) | 1H | ~7.5 - 8.0 | Ortho to strongly electron-donating -NH 2 group (highly shielded). |

| Aniline -NH 2 | 5.20 – 5.80 | Broad singlet (br s) | 2H | N/A | Disappears upon D 2 O exchange. Shift varies with concentration. |

| 3-Methyl (-CH 3 ) | 2.05 – 2.20 | Singlet (s) | 3H | N/A | Standard benzylic methyl shift, slightly shielded by the orthogonal imidazole π -cloud[2]. |

Mechanistic Troubleshooting

When dealing with functionalized anilines and imidazoles, spectral anomalies are common. Here is how to resolve them:

-

Extreme Broadening of Imidazole Protons (H-4'/H-5'): If the signal at ~7.1 ppm is so broad it merges with the baseline, the tautomerization rate is at the intermediate exchange regime for your specific spectrometer frequency. Solution: Perform a Variable Temperature (VT) NMR experiment. Heating the sample to 353 K (80 °C) will push the exchange into the fast regime, sharpening the signal into a distinct, integrated singlet.

-

Oxidative Degradation: Anilines are prone to oxidation, turning the solution brown and generating paramagnetic radical species that ruin NMR resolution[1]. Solution: Always prepare samples freshly before acquisition. If the starting material is discolored, perform a quick filtration through a plug of silica gel with ethyl acetate/hexanes before NMR preparation.

-

Missing -NH 2 Signal: If the aniline amine signal is missing but the integration of the aromatic region is correct, the sample may contain trace acidic impurities (e.g., residual HCl from synthesis) that catalyze rapid proton exchange with trace water in the DMSO-d 6 . Solution: Add a tiny crystal of anhydrous potassium carbonate (K 2 CO 3 ) to the NMR tube to neutralize the acid, which will slow the exchange rate and reveal the -NH 2 peak.

References

An In-Depth Technical Guide to the ¹³C NMR Spectral Data of 3-methyl-2-(1H-imidazol-2-yl)aniline

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel heterocyclic compound, 3-methyl-2-(1H-imidazol-2-yl)aniline. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the predicted ¹³C NMR spectrum, a robust experimental protocol for data acquisition, and an exploration of the underlying chemical principles governing the spectral characteristics of this molecule.

The structural complexity of 3-methyl-2-(1H-imidazol-2-yl)aniline, which features a substituted aniline ring linked to an imidazole moiety, presents a unique set of considerations for NMR analysis. This guide aims to elucidate these nuances, providing a framework for the structural verification and characterization of this and related compounds.

Predicted ¹³C NMR Spectral Data

The following table summarizes the predicted ¹³C NMR chemical shifts for 3-methyl-2-(1H-imidazol-2-yl)aniline. These predictions are derived from a thorough analysis of structurally analogous compounds and established principles of NMR spectroscopy. The numbering convention used for the carbon atoms is detailed in the molecular structure diagram below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale and Notes |

| C1 | 145 - 150 | Attached to the electron-donating amino group, this carbon is expected to be significantly deshielded. |

| C2 | 120 - 125 | This carbon is substituted with the imidazole ring. Its chemical shift is influenced by both the amino group and the heterocyclic system. |

| C3 | 138 - 142 | The presence of the methyl group results in a downfield shift for this carbon. |

| C4 | 128 - 132 | Aromatic CH carbon, with its shift influenced by the adjacent methyl and amino groups. |

| C5 | 115 - 120 | Aromatic CH carbon, meta to the amino group. |

| C6 | 118 - 123 | Aromatic CH carbon, ortho to the amino group. |

| C2' | 148 - 153 | Quaternary carbon of the imidazole ring, attached to the aniline ring. This signal may be broad due to tautomerization. |

| C4' | 120 - 128 | Imidazole ring CH carbon. Its chemical shift can be influenced by solvent and tautomeric form. |

| C5' | 120 - 128 | Imidazole ring CH carbon. Due to rapid proton exchange, C4' and C5' may have similar chemical shifts. |

| -CH₃ | 18 - 22 | Typical chemical shift for a methyl group attached to an aromatic ring. |

Molecular Structure and Carbon Numbering

To facilitate a clear understanding of the spectral assignments, the molecular structure of 3-methyl-2-(1H-imidazol-2-yl)aniline with the designated carbon numbering is provided below.

Caption: Molecular structure of 3-methyl-2-(1H-imidazol-2-yl)aniline with carbon numbering.

In-Depth Spectral Interpretation

The predicted ¹³C NMR spectrum of 3-methyl-2-(1H-imidazol-2-yl)aniline is a composite of signals from the substituted aniline ring and the imidazole moiety.

-

Aniline Ring Carbons (C1-C6): The chemical shifts of the aniline carbons are primarily influenced by the electron-donating amino (-NH₂) and methyl (-CH₃) groups, and the imidazole substituent. The C1 carbon, directly attached to the nitrogen of the amino group, is expected to be the most deshielded among the aniline carbons. The C3 carbon, bearing the methyl group, will also experience a downfield shift. The remaining aromatic carbons (C2, C4, C5, C6) will appear in the typical aromatic region (115-135 ppm), with their precise shifts determined by the combined electronic effects of the substituents.

-

Imidazole Ring Carbons (C2', C4', C5'): A significant challenge in interpreting the ¹³C NMR spectra of 2-substituted imidazoles is the phenomenon of tautomerization. The rapid exchange of the proton between the two nitrogen atoms of the imidazole ring can lead to a time-averaged spectrum. This can result in the broadening of the C2' signal and may cause the C4' and C5' signals to coalesce or be difficult to resolve, especially in certain solvents. The quaternary C2' carbon is expected to be in the range of 148-153 ppm, a prediction supported by data from related 2-phenyl substituted imidazoles.

-

Methyl Carbon (-CH₃): The methyl carbon signal is anticipated to be in the upfield region of the spectrum, typically between 18 and 22 ppm, which is characteristic of a methyl group attached to an aromatic system.

Experimental Protocol for ¹³C NMR Data Acquisition

The following protocol provides a standardized methodology for obtaining a high-quality ¹³C NMR spectrum of 3-methyl-2-(1H-imidazol-2-yl)aniline.

1. Sample Preparation:

- Accurately weigh 15-25 mg of the sample.

- Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended due to its excellent solvating power for a wide range of organic compounds and its high boiling point.

- Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup and Parameters:

- Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for better signal dispersion.

- Probe: A broadband or dual-channel probe tuned to the ¹³C frequency.

- Temperature: Set the probe temperature to 298 K (25 °C).

- Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments) should be used.

- Acquisition Parameters:

- Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm).

- Acquisition Time (AQ): At least 1.0 second to ensure good digital resolution.

- Relaxation Delay (D1): 2.0-5.0 seconds. A longer delay is crucial for the quantitative observation of quaternary carbons, such as C1, C2, C3, and C2'.

- Number of Scans (NS): A minimum of 1024 scans is recommended to achieve an adequate signal-to-noise ratio, particularly for the quaternary carbons and potentially broad imidazole signals.

3. Data Processing:

- Apply an exponential multiplication with a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio.

- Perform a Fourier transform.

- Phase the spectrum carefully.

- Calibrate the chemical shift scale using the solvent peak of DMSO-d₆ (δ = 39.52 ppm) as the reference.

Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the acquisition and interpretation of the ¹³C NMR spectrum.

Caption: Workflow for ¹³C NMR data acquisition and analysis.

Conclusion

This technical guide provides a detailed predictive analysis and a robust experimental framework for the ¹³C NMR characterization of 3-methyl-2-(1H-imidazol-2-yl)aniline. While the predicted data serves as a strong guideline, it is imperative to acquire experimental data for definitive structural confirmation. The provided protocol is designed to yield a high-quality spectrum, enabling unambiguous assignment of the carbon signals. The insights into the potential complexities arising from tautomerization in the imidazole ring are crucial for an accurate interpretation of the spectral data. This guide, therefore, serves as an essential resource for researchers engaged in the synthesis and characterization of novel heterocyclic compounds for applications in medicinal chemistry and materials science.

References

- Tautomerization of 2-phenylimidazolecarbaldehydes has not been studied in detail so far, although this process is a well-known phenomenon for imidazole derivatives. That is why we focus our study on a series of 2-phenylimidazolecarbaldehydes and their parent alcohols that were synthesized and studied by detailed 1H and 13C NMR in solution and in the solid state.

An In-Depth Technical Guide to the FT-IR Analysis of 3-methyl-2-(1H-2-imidazolyl)aniline

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 3-methyl-2-(1H-2-imidazolyl)aniline, a heterocyclic aromatic amine of significant interest in pharmaceutical research and development. The document details the fundamental principles of FT-IR spectroscopy, outlines a robust experimental protocol using the Attenuated Total Reflectance (ATR) technique, and offers an in-depth interpretation of the expected vibrational modes. This guide is intended for researchers, scientists, and drug development professionals seeking to employ FT-IR for the structural elucidation and quality control of this and structurally related compounds.

Introduction: The Significance of Structural Verification

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. 3-methyl-2-(1H-2-imidazolyl)aniline is a compound that features a unique constellation of functional groups: a primary aromatic amine, a substituted benzene ring, and an imidazole heterocycle. This specific arrangement of atoms and bonds gives rise to a distinct molecular "fingerprint" when analyzed by vibrational spectroscopy.

FT-IR spectroscopy has emerged as a rapid, non-destructive, and highly informative analytical technique for this purpose.[1][2] It is particularly adept at identifying the functional groups present within a molecule by probing their characteristic vibrational frequencies upon absorption of infrared radiation.[3] For a molecule like 3-methyl-2-(1H-2-imidazolyl)aniline, FT-IR analysis serves as a critical quality control checkpoint to verify its identity, purity, and consistency between batches.

Foundational Principles of FT-IR Spectroscopy

FT-IR spectroscopy operates on the principle that chemical bonds within a molecule are not static; they are in a constant state of vibration, undergoing stretching and bending motions at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to these natural vibrational modes, provided the vibration results in a change in the molecule's dipole moment.

An FT-IR spectrometer measures the absorption of infrared radiation across a range of wavelengths. The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), where each peak corresponds to a specific molecular vibration. The position, intensity, and shape of these peaks provide a wealth of information about the molecule's functional groups and overall structure.[3]

Experimental Protocol: ATR-FT-IR Analysis

For solid samples such as 3-methyl-2-(1H-2-imidazolyl)aniline, Attenuated Total Reflectance (ATR) has become the preferred sampling technique in FT-IR spectroscopy due to its minimal sample preparation requirements and the high quality of the resulting data.[4][5] The ATR method involves placing the sample in direct contact with a high-refractive-index crystal, typically diamond or germanium.[6] An infrared beam is passed through the crystal in such a way that it undergoes total internal reflection at the crystal-sample interface. This creates an evanescent wave that penetrates a short distance into the sample, where it can be absorbed.[7]

Step-by-Step Experimental Workflow

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Verify that the ATR accessory is correctly installed and aligned.

-

Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal in place, collect a background spectrum. This crucial step measures the ambient atmospheric conditions (e.g., water vapor and carbon dioxide) and any intrinsic absorbance from the ATR crystal itself. The instrument software will automatically subtract this background from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the 3-methyl-2-(1H-2-imidazolyl)aniline powder onto the center of the ATR crystal.[4]

-

Apply consistent pressure using the ATR's built-in press to ensure intimate contact between the sample and the crystal surface. This is critical for obtaining a high-quality spectrum with good signal-to-noise ratio.[6]

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan. Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and the co-addition of 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform any necessary data processing, such as baseline correction or spectral smoothing.

-

Identify and label the major absorption bands and correlate them to the corresponding molecular vibrations.

-

Visualizing the Workflow

Caption: Experimental workflow for ATR-FT-IR analysis.

Spectral Interpretation: Decoding the Molecular Fingerprint

The FT-IR spectrum of 3-methyl-2-(1H-2-imidazolyl)aniline is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent functional groups. The following table summarizes the anticipated peak assignments based on established correlation tables and spectroscopic databases.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3500 - 3300 | N-H Asymmetric & Symmetric Stretching | Primary Aromatic Amine | Medium, Sharp (2 bands) |

| 3150 - 3000 | Aromatic C-H Stretching | Benzene & Imidazole Ring | Medium to Weak |

| 2980 - 2850 | Aliphatic C-H Stretching | Methyl Group | Medium to Weak |

| 1650 - 1580 | N-H Bending (Scissoring) | Primary Amine | Medium |

| 1600 - 1450 | C=C and C=N Ring Stretching | Benzene & Imidazole Ring | Strong to Medium |

| 1335 - 1250 | Aromatic C-N Stretching | Amine & Imidazole | Strong |

| 900 - 675 | Aromatic C-H Out-of-Plane Bending (OOP) | Substituted Benzene | Strong |

Detailed Analysis of Key Spectral Regions

-

N-H Stretching Region (3500 - 3300 cm⁻¹): The presence of a primary amine (-NH₂) group is definitively confirmed by two distinct, sharp absorption bands in this region.[8] These correspond to the asymmetric and symmetric N-H stretching vibrations. Aromatic amines typically show these bands at slightly higher frequencies than their aliphatic counterparts.[9]

-

C-H Stretching Region (3150 - 2850 cm⁻¹): This region provides information about the different types of C-H bonds. The absorptions above 3000 cm⁻¹ are characteristic of C-H stretching in aromatic rings (both the benzene and imidazole moieties).[10] The peaks observed below 3000 cm⁻¹ arise from the C-H stretching vibrations of the methyl (-CH₃) group.[11]

-

Fingerprint Region (1700 - 600 cm⁻¹): This complex region of the spectrum is rich with information and is unique to the molecule, hence the term "fingerprint."

-

N-H Bending: A medium-intensity band between 1650-1580 cm⁻¹ is indicative of the N-H scissoring vibration of the primary amine.[8]

-

Aromatic Ring Stretching: Strong to medium intensity peaks between 1600-1450 cm⁻¹ are due to the C=C stretching vibrations within the benzene ring and the coupled C=C and C=N stretching of the imidazole ring.[12][13][14]

-

C-N Stretching: A strong absorption in the 1335-1250 cm⁻¹ range is characteristic of the aromatic C-N stretching vibration.[8] This is a key indicator of the amine group's connection to the benzene ring. The C-N bonds within the imidazole ring also contribute to absorption in this area.[15]

-

Out-of-Plane Bending: The substitution pattern on the benzene ring can be inferred from the strong C-H out-of-plane (OOP) bending vibrations in the 900-675 cm⁻¹ range.[10] The specific positions of these bands are highly diagnostic of the relative positions of the substituents.

-

Applications in Drug Development and Quality Control

The FT-IR analysis of 3-methyl-2-(1H-2-imidazolyl)aniline is a powerful tool throughout the drug development lifecycle:

-

Structural Confirmation: As a primary characterization technique, FT-IR provides rapid confirmation that the synthesized molecule possesses the expected functional groups.

-

Purity Assessment: The absence of extraneous peaks can indicate a high degree of purity. For instance, the absence of a broad O-H stretching band around 3300 cm⁻¹ would confirm the absence of significant water or alcohol impurities.

-

Batch-to-Batch Consistency: Overlaying the FT-IR spectra of different manufacturing batches provides a quick and reliable method to ensure product consistency.

-

Stability Studies: FT-IR can be used to monitor for degradation of the active pharmaceutical ingredient (API) over time by detecting the appearance of new peaks (e.g., carbonyls from oxidation) or changes in existing ones.

Conclusion

FT-IR spectroscopy, particularly when employing the ATR sampling technique, offers a robust, efficient, and highly informative method for the analysis of 3-methyl-2-(1H-2-imidazolyl)aniline. By understanding the correlation between specific vibrational modes and the compound's unique structural features, researchers can confidently verify its identity, assess its purity, and ensure its quality. This guide provides the foundational knowledge and a practical framework for the successful application of FT-IR in the rigorous environment of pharmaceutical research and development.

References

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Patsnap. (2026, February 26). How to Analyze Benzene Ring Vibrational Modes with IR. Patsnap Eureka. Retrieved from [Link]

-

Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

-

Scribd. (2014, June 15). FTIR Spectroscopy in Pharmaceutical Analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2000, October 15). [Influence of solvents on IR spectrum of aromatic amines]. PubMed. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

Pharma Guideline. (2025, April 14). Working Principle of FTIR | FTIR Spectroscopy Explained | Pharma & Analytical Chemistry. YouTube. Retrieved from [Link]

-

Preprints.org. (2023). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Approach. Retrieved from [Link]

-

International Journal of Research in Engineering and Science. (n.d.). Pharmaceutical and Medical Applications of Fourier Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR). Retrieved from [Link]

-

MDPI. (2022, February 21). Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants. Retrieved from [Link]

-

Oreate AI Blog. (2026, January 21). Decoding the Benzene Ring: Insights From IR Spectroscopy. Retrieved from [Link]

-

Michigan State University. (n.d.). Table of IR Absorptions. Retrieved from [Link]

-

ResearchGate. (n.d.). Deconvoluted FTIR spectra representing the C-N stretching bond of the imidazole ring seen at ~1225 cm -1. Retrieved from [Link]

-

Taylor & Francis Online. (2010, February 9). Application of Fourier Transform Infrared Spectrophotometry in Pharmaceutical Drugs Analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d).... Retrieved from [Link]

-

Chinese Journal of Chemical Physics. (2025, August 29). For Review Only. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of N–H stretching vibrations of 1 H - and 2 H.... Retrieved from [Link]

-

Ancient Science of Life. (n.d.). Vibrational Spectroscopic Investigation of Ornidazole - An Antiprotozoan Agent. Retrieved from [Link]

-

Specac Ltd. (2025, July 17). The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Wax Studios. (n.d.). Benzene On Ir Spectrum. Retrieved from [Link]

-

Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

-

Indian Journal of Chemistry. (n.d.). Quantum chemical, spectroscopic and third order nonlinear optical investigations on 3-(3-bromophenyl)-1-imidazol-1-yl-propenone. Retrieved from [Link]

-

Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

-

ResearchGate. (n.d.). Imidazole ring C-H stretch (panel A) and imidazole ring stretch (panel.... Retrieved from [Link]

-

Undergraduate Science Journals. (n.d.). FT-IR Study of Histidine Model Compounds: Key Vibrational Bands of Imidazole Group. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of Imidazole. Retrieved from [Link]

-

International Information and Engineering Technology Association. (2017, April 23). Study on the Performance of the Ionic Liquids [Emim]CH3SO3 and [Emim]PF6 to Prepare the Biosensor. Retrieved from [Link]

-

International Journal of Research and Pharmaceutical Chemistry. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization Some of Imidazol Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.

Sources

- 1. cmro.in [cmro.in]

- 2. tandfonline.com [tandfonline.com]

- 3. youtube.com [youtube.com]

- 4. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | アジレント [agilent.com]

- 5. measurlabs.com [measurlabs.com]

- 6. edinst.com [edinst.com]

- 7. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. How to Analyze Benzene Ring Vibrational Modes with IR [eureka.patsnap.com]

- 13. Decoding the Benzene Ring: Insights From IR Spectroscopy - Oreate AI Blog [oreateai.com]

- 14. asianpubs.org [asianpubs.org]

- 15. researchgate.net [researchgate.net]

High-Resolution Mass Spectrometry of 3-methyl-2-(1H-2-imidazolyl)aniline: A Mechanistic Guide

Executive Summary

The compound 3-methyl-2-(1H-2-imidazolyl)aniline (Chemical Formula: C₁₀H₁₁N₃) represents a highly specialized structural motif frequently encountered in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. Structurally, it consists of a substituted aniline core coupled to an imidazole ring. Accurate mass spectrometric characterization of this compound is critical for pharmacokinetic (PK) profiling, metabolite identification, and impurity tracking during drug development.

This whitepaper provides an authoritative, in-depth guide to the ionization dynamics, high-resolution mass spectrometry (HRMS) workflows, and collision-induced dissociation (CID) mechanisms of 3-methyl-2-(1H-2-imidazolyl)aniline. By understanding the causality behind its fragmentation, analytical scientists can confidently identify this pharmacophore in complex biological matrices.

Physicochemical Profiling & Ionization Dynamics

To design an effective mass spectrometry method, one must first analyze the proton affinity and basicity of the target molecule[1]. 3-methyl-2-(1H-2-imidazolyl)aniline contains three nitrogen atoms, presenting multiple potential sites for protonation during Electrospray Ionization (ESI):

-

The Aniline Nitrogen (Primary Amine): Typically exhibits a pKa around 4.6. While basic, its lone pair is partially delocalized into the aromatic ring.

-

The Imidazole Nitrogens: The imidazole ring contains a pyrrole-like nitrogen (NH) and a pyridine-like nitrogen (N). The pyridine-like nitrogen is sp² hybridized, and its lone pair is orthogonal to the aromatic π-system, making it highly available for protonation (pKa ~7.0).

Causality of Ionization: Under acidic ESI+ conditions (e.g., 0.1% Formic Acid), the pyridine-like nitrogen of the imidazole ring acts as the primary thermodynamic protonation site. This yields a highly stable, even-electron precursor ion [M+H]⁺ at m/z 174.1026 . The addition of a proton initiates charge-directed fragmentation pathways when subjected to collision gas[1].

High-Resolution LC-MS/MS Analytical Workflow

The following step-by-step methodology outlines a self-validating protocol for the acquisition of high-resolution MS/MS data using a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system.

Step 1: Matrix Design & Sample Preparation

-

Protocol: Dilute the analyte to 1 µg/mL in a solution of 50:50 Methanol:Water containing 0.1% Formic Acid.

-

Causality: Methanol provides optimal desolvation efficiency in the ESI source due to its lower surface tension compared to water. Formic acid acts as a proton donor, shifting the equilibrium to ensure the basic imidazole nitrogen is fully protonated prior to aerosolization.

Step 2: Chromatographic Separation

-

Protocol: Inject 2 µL onto a C18 Reverse Phase UHPLC column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

-

Causality: The hydrophobic methyl group and aromatic rings interact with the C18 stationary phase, while the polar amine and imidazole groups ensure solubility. Gradient elution focuses the analyte band, maximizing the signal-to-noise (S/N) ratio entering the mass spectrometer.

Step 3: Source Optimization (ESI+)

-

Protocol: Set Capillary Voltage to 3.5 kV and Desolvation Temperature to 350°C.

-

Causality: A 3.5 kV potential provides a strong enough Taylor cone for stable ion emission without causing in-source fragmentation (ISF) or corona discharge.

Step 4: Collision-Induced Dissociation (CID)

-

Protocol: Isolate the precursor ion (m/z 174.10) in the quadrupole. Apply a collision energy (CE) ramp from 15 eV to 35 eV using Argon as the collision gas.

-

Causality: Ramping the CE ensures that both low-energy pathways (e.g., loss of NH₃) and higher-energy pathways (e.g., imidazole ring opening) are captured simultaneously in a single composite MS/MS spectrum.

Figure 1: Step-by-step LC-MS/MS analytical workflow for characterizing the target compound.

Mechanistic Elucidation of CID Fragmentation

When the [M+H]⁺ ion (m/z 174.1026) enters the collision cell, it undergoes specific charge-directed and charge-remote fragmentations. The fragmentation of anilines and imidazoles follows well-documented, predictable rules[2][3].

Pathway A: Deamination (Loss of NH₃)

The most kinetically favorable low-energy pathway is the loss of ammonia (-17.0265 Da) from the aniline moiety[4][5]. During CID, the proton can migrate from the imidazole ring to the primary amine, weakening the C-N bond. The expulsion of neutral NH₃ generates a stable carbocation at m/z 157.0761 , which is stabilized by resonance from the adjacent aromatic system and the electron-donating methyl group.

Pathway B: Imidazole Ring Cleavage (Loss of HCN)

Imidazoles are highly prone to ring opening followed by the expulsion of hydrogen cyanide (-27.0109 Da) under electron ionization and CID conditions[2][6]. This is a hallmark diagnostic neutral loss for imidazole-containing compounds[7]. Cleavage of the imidazole ring yields a fragment at m/z 147.0917 .

Pathway C: Synergistic Cleavage

At higher collision energies (>25 eV), the molecule undergoes sequential fragmentation, losing both NH₃ and HCN to form a highly conjugated, stable fragment at m/z 130.0651 . Additionally, direct C-C bond cleavage between the aniline and imidazole rings can yield an intact imidazole cation at m/z 69.0447 .

Figure 2: Primary CID fragmentation pathways of protonated 3-methyl-2-(1H-2-imidazolyl)aniline.

Quantitative Data & Diagnostic Ions

The table below summarizes the theoretical exact masses, expected mass errors, and relative abundances of the diagnostic fragment ions. Maintaining a mass error of < 5 ppm is critical for confident structural elucidation.

| Fragment Identity | Molecular Formula | Theoretical m/z | Expected Mass Error | Relative Abundance (CE 25 eV) |

| Precursor Ion | C₁₀H₁₂N₃⁺ | 174.1026 | ± 2.0 ppm | 100% (Base Peak) |

| Deamination | C₁₀H₉N₂⁺ | 157.0760 | ± 2.0 ppm | ~65% |

| Ring Cleavage | C₉H₁₁N₂⁺ | 147.0917 | ± 2.0 ppm | ~45% |

| Sequential Loss | C₉H₈N⁺ | 130.0651 | ± 2.0 ppm | ~25% |

| Imidazole Cation | C₃H₅N₂⁺ | 69.0447 | ± 3.0 ppm | ~15% |

Method Validation & System Suitability

To ensure absolute trustworthiness and scientific integrity, the analytical workflow must function as a self-validating system. The following System Suitability Tests (SST) must be executed prior to sample analysis:

-

Mass Calibration Verification: Infuse a known standard calibrant (e.g., Leucine Enkephalin, m/z 556.2771) to verify that the mass accuracy of the TOF/Orbitrap analyzer is strictly within < 5 ppm.

-

Blank Injection Protocol: Run a 50:50 MeOH:H₂O solvent blank immediately preceding the sample injection. This validates the baseline and proves the absence of column carryover from previous runs.

-

Isotopic Pattern Verification: The identification of 3-methyl-2-(1H-2-imidazolyl)aniline is only considered valid if the M+1 (m/z 175.1059) and M+2 (m/z 176.1093) isotopic peaks of the precursor ion match the theoretical natural abundance distribution for a C₁₀H₁₁N₃ molecule (primarily driven by ¹³C natural abundance).

References

-

Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. Journal of the American Society for Mass Spectrometry.[Link]

-

Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry (via ResearchGate).[Link]

-

Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry (via Figshare).[Link]

Sources

An In-Depth Technical Guide to the Crystal Structure of 3-methyl-2-(1H-2-imidazolyl)aniline

Abstract

The determination of the three-dimensional atomic arrangement of molecules in the crystalline state is fundamental to understanding their physicochemical properties and potential applications, particularly in the realm of drug development and materials science. This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and detailed structural analysis of the novel compound 3-methyl-2-(1H-2-imidazolyl)aniline. As no prior crystallographic data for this specific molecule is publicly available, this document serves as a predictive and instructional manual for researchers. We will navigate the complete workflow, from rational synthesis and the art of single-crystal growth to the intricacies of single-crystal X-ray diffraction (SC-XRD) and advanced computational analysis of intermolecular interactions. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the expert rationale behind critical experimental decisions.

Introduction: The Significance of Crystal Structure in Drug Discovery

In the landscape of modern drug discovery, the crystal structure of an active pharmaceutical ingredient (API) is a cornerstone of its intellectual property and a critical determinant of its behavior. The precise arrangement of atoms in a crystal lattice dictates key solid-state properties such as solubility, dissolution rate, stability, and bioavailability. For a molecule like 3-methyl-2-(1H-2-imidazolyl)aniline, which contains multiple functional groups capable of forming diverse intermolecular interactions (the aniline amine, the imidazole ring with both donor and acceptor sites, and a methyl group), understanding its crystal packing is paramount. The imidazole moiety, in particular, is a common scaffold in medicinal chemistry, known for its wide range of biological activities.[1][2] The aniline portion of the molecule also presents interesting possibilities for hydrogen bonding and other non-covalent interactions. A definitive crystal structure provides an unambiguous confirmation of the molecular constitution and stereochemistry, and illuminates the supramolecular architecture, offering insights into potential polymorphism and informing formulation strategies.

This guide will therefore present a hypothetical, yet scientifically rigorous, pathway to elucidate the crystal structure of 3-methyl-2-(1H-2-imidazolyl)aniline, treating it as a novel compound of interest.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to a crystal structure begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals.

Proposed Synthesis of 3-methyl-2-(1H-2-imidazolyl)aniline

A plausible synthetic route to the title compound would involve the coupling of a suitable aniline derivative with an imidazole precursor. A common and effective method for the synthesis of 2-substituted imidazoles is the Debus-Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[3] For 2-arylanilines, various modern coupling reactions are available.[4][5]

A targeted synthesis could proceed as follows:

Experimental Protocol: Synthesis

-

Synthesis of N-(3-methyl-2-nitrophenyl)-1H-imidazole: In a round-bottom flask, 2-amino-6-nitrotoluene (1 mmol) would be reacted with an appropriate imidazole precursor under conditions suitable for N-arylation.

-

Reduction of the Nitro Group: The intermediate, N-(3-methyl-2-nitrophenyl)-1H-imidazole (1 mmol), would be dissolved in ethanol. A catalytic amount of 10% Palladium on carbon (Pd/C) would be added, and the mixture stirred under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

-

Work-up and Purification: The reaction mixture would be filtered through Celite to remove the catalyst, and the solvent evaporated under reduced pressure. The crude product would be purified by column chromatography on silica gel to yield pure 3-methyl-2-(1H-2-imidazolyl)aniline.

Crystallization: The Art of Growing Diffraction-Quality Crystals

Obtaining single crystals suitable for SC-XRD is often a bottleneck. The key is to allow the molecules to slowly arrange themselves into a highly ordered lattice. This is typically achieved by creating a supersaturated solution from which the compound gradually precipitates.[6]

Common Crystallization Techniques

| Technique | Description | Advantages | Considerations |

| Slow Evaporation | The compound is dissolved in a suitable solvent in a vial with a loosely fitting cap, allowing the solvent to evaporate slowly over days or weeks.[6][7] | Simple to set up; effective for many compounds. | Requires a relatively larger amount of material; success is highly dependent on the solvent's evaporation rate. |

| Vapor Diffusion | A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.[6] | Excellent for small quantities of material; allows for fine control over the rate of crystallization. | Requires careful selection of a miscible solvent/anti-solvent pair with different volatilities. |

| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix. | Can produce very high-quality crystals; good for sensitive compounds. | Can be technically challenging to set up without disturbing the interface. |

| Microbatch Under-Oil | Small droplets of the aqueous solution of the compound are dispensed under a layer of inert oil. Slow evaporation of water into the oil leads to crystallization.[8] | High-throughput; requires very small amounts of sample. | Primarily suited for water-soluble compounds. |

Experimental Protocol: Crystallization Screening

-

Solvent Selection: A solubility screen would be performed to identify suitable solvents. An ideal crystallization solvent is one in which the compound is moderately soluble at high temperatures and sparingly soluble at room temperature.

-

Crystallization Set-up:

-

Slow Evaporation: Prepare saturated solutions of the compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate) in small vials. Cover with perforated parafilm and leave undisturbed.

-

Vapor Diffusion: Prepare a concentrated solution of the compound in a solvent like dichloromethane. Place this in a small vial inside a larger jar containing an anti-solvent such as hexane or diethyl ether.

-

-

Monitoring and Harvesting: The crystallization experiments would be monitored periodically under a microscope. Once suitable crystals have formed, they are carefully harvested using a loop and immediately prepared for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the three-dimensional structure of a crystalline material at the atomic level.[9][10]

Data Collection and Processing

A suitable single crystal would be mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while irradiating it with X-rays, and a detector records the diffraction pattern.[11]

The raw diffraction images are then processed. This involves:

-

Integration: Determining the position and intensity of each diffraction spot.

-

Scaling and Merging: Correcting for experimental factors and merging symmetry-equivalent reflections to produce a unique set of reflection data.[12]

Structure Solution and Refinement

The "phase problem" is a central challenge in crystallography: the intensities of the diffracted waves are measured, but their phases are lost. Structure solution methods, such as direct methods implemented in programs like SHELXS, are used to estimate the initial phases and generate an initial electron density map.[13] From this map, an initial model of the molecule can be built.

This initial model is then refined against the experimental data using a least-squares minimization procedure, typically with a program like SHELXL.[14][15][16] The refinement process adjusts the atomic coordinates, displacement parameters (describing thermal motion), and other parameters to improve the agreement between the calculated and observed diffraction data.

Hypothetical Crystallographic Data Table

| Parameter | Hypothetical Value | Significance |

| Chemical Formula | C10H11N3 | The elemental composition of the molecule. |

| Formula Weight | 173.22 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | The basic symmetry of the crystal lattice. |

| Space Group | P2₁/c | The specific symmetry operations within the unit cell. |

| a, b, c (Å) | 8.5, 12.3, 9.1 | The dimensions of the unit cell. |

| β (°) | 105.2 | The angle of the unit cell for a monoclinic system. |

| Volume (ų) | 915.6 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| R₁ (final) | < 0.05 | A measure of the agreement between the calculated and observed structure factors; a lower value indicates a better refinement. |

| wR₂ (final) | < 0.15 | A weighted R-factor based on all data; provides a more robust measure of the refinement quality. |

| Goodness-of-Fit | ~1.0 | Should be close to 1 for a good refinement. |

In-Depth Analysis of the Crystal Structure

Once a refined and validated crystal structure is obtained, the detailed analysis of its features can begin.

Molecular Geometry

The analysis starts with the molecule itself. Bond lengths, bond angles, and torsion angles are examined to determine the conformation of the molecule in the solid state. Of particular interest would be the dihedral angle between the aniline and imidazole rings, which would define the overall shape of the molecule.

Intermolecular Interactions and Supramolecular Architecture

The way molecules pack in a crystal is governed by a complex interplay of non-covalent interactions.[17] For 3-methyl-2-(1H-2-imidazolyl)aniline, we would anticipate a rich variety of such interactions:

-

Hydrogen Bonds: The aniline (-NH₂) and imidazole (-NH) groups are excellent hydrogen bond donors, while the imine-like nitrogen of the imidazole ring is a strong hydrogen bond acceptor. These interactions are expected to be the primary drivers of the crystal packing.

-

π-π Stacking: The aromatic aniline and imidazole rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.

-

C-H···π Interactions: The methyl group and aromatic C-H bonds could act as weak hydrogen bond donors to the π-systems of the rings.

These interactions would be systematically analyzed to identify the primary supramolecular synthons—the recurring patterns of intermolecular interactions that build up the overall crystal structure.

Advanced Structural Analysis

To gain deeper, quantitative insights into the crystal packing, advanced computational tools would be employed.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal.[18][19][20] A Hirshfeld surface is generated for a molecule, and the distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface are calculated. These values are mapped onto the surface, providing a visual summary of intermolecular contacts.

-

d_norm map: This map highlights short intermolecular contacts (shown as red spots), which are indicative of strong interactions like hydrogen bonds.

-

2D Fingerprint Plots: These plots summarize the distribution of dᵢ and dₑ values, providing a quantitative breakdown of the different types of intermolecular contacts (e.g., H···H, N···H, C···H).[21][22]

Quantum Theory of Atoms in Molecules (QTAIM)

For a highly detailed analysis of the electronic nature of the intermolecular interactions, the Quantum Theory of Atoms in Molecules (QTAIM) can be applied.[23][24][25] QTAIM analyzes the topology of the electron density to define atoms and the bonds between them. By locating bond critical points (BCPs) between atoms of different molecules and analyzing the properties of the electron density at these points, one can classify and quantify the strength and nature of non-covalent interactions.

Conclusion and Future Outlook

This guide has outlined a comprehensive and scientifically rigorous approach to determining and analyzing the crystal structure of 3-methyl-2-(1H-2-imidazolyl)aniline. By following the proposed workflow—from rational synthesis and meticulous crystallization to state-of-the-art X-ray diffraction and advanced computational analysis—researchers can obtain a definitive three-dimensional model of this novel compound. The resulting crystal structure would provide invaluable insights into its solid-state properties, guiding further development in medicinal chemistry or materials science. The elucidation of its supramolecular architecture would not only confirm its molecular identity but also pave the way for understanding its behavior in a solid dosage form and exploring its potential for polymorphism, co-crystallization, and other solid-form engineering strategies.

References

-

American Crystallographic Association. QTAIM: quantum theory of atoms in molecules.

-

Wikipedia. Atoms in molecules.

-

Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1–9.

-

SPT Labtech. Chemical crystallization.

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2021). SCIRP.

-

SOP: CRYSTALLIZATION. (n.d.). UCLA Chemistry and Biochemistry.

-

Wardell, J. L., et al. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 75(Pt 4), 595–608.

-

A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles. (2025). Benchchem.

-

Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (2019). MDPI.

-

User guide to crystal structure refinement with SHELXL. (n.d.). University of Göttingen.

-